molecular formula C18H18N2O3 B14436916 Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate CAS No. 78113-85-6

Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate

Cat. No.: B14436916
CAS No.: 78113-85-6
M. Wt: 310.3 g/mol
InChI Key: SBLCXKRUTAHSGS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is an organic compound that features a complex structure with both amine and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminobenzaldehyde, which is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This results in the formation of an intermediate compound, which is further reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminocinnamate: Similar structure but lacks the benzamide group.

    Benzamide derivatives: Compounds with similar benzamide functionality but different substituents on the aromatic ring.

Uniqueness

Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is unique due to the presence of both amine and benzamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

78113-85-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate

InChI

InChI=1S/C18H18N2O3/c1-2-23-18(22)16(12-13-8-10-15(19)11-9-13)20-17(21)14-6-4-3-5-7-14/h3-12H,2,19H2,1H3,(H,20,21)

InChI Key

SBLCXKRUTAHSGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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